molecular formula C7H6ClF3N2 B1409163 2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine CAS No. 1227602-24-5

2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine

Cat. No. B1409163
M. Wt: 210.58 g/mol
InChI Key: UPOFKRHWGPODCZ-UHFFFAOYSA-N
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Description

2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine (ACCP) is a pyridine derivative that has attracted considerable attention in recent years due to its potential applications. It is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of ACCP derivatives is in the protection of crops from pests .


Synthesis Analysis

The synthesis of ACCP encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .


Molecular Structure Analysis

The molecular formula of ACCP is C7H6ClF3N2. The structure of ACCP includes three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of ACCP derivatives generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of ACCP derivatives are largely influenced by the presence of a fluorine atom and a pyridine in their structure, which bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Safety And Hazards

ACCP is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having Acute Tox. 2 Oral, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 .

Future Directions

It is expected that many novel applications of ACCP will be discovered in the future . The demand for ACCP derivatives has been increasing steadily in the last 30 years .

properties

IUPAC Name

4-(chloromethyl)-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c8-2-4-1-6(12)13-3-5(4)7(9,10)11/h1,3H,2H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOFKRHWGPODCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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